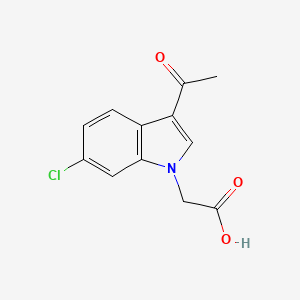
2-(3-acetyl-6-chloroindol-1-yl)acetic acid
Cat. No. B8652232
M. Wt: 251.66 g/mol
InChI Key: WGOMGQMZWFZPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


was prepared from 6-chloro-1H-indole in a similar manner as described in Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. Brown solid. MS: 252 [M+H]+, 274 [M+Na]+; tR (HPLC conditions k): 2.89 min.

Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C1C=C2C(C=CN2)=CC=1.[C:11]([C:14]1[C:22]2[C:17](=[CH:18][CH:19]=[C:20](OC(F)(F)F)[CH:21]=2)[N:16]([CH2:28][C:29]([OH:31])=[O:30])[CH:15]=1)(=[O:13])[CH3:12]>>[C:11]([C:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:1])=[CH:20][CH:21]=2)[N:16]([CH2:28][C:29]([OH:31])=[O:30])[CH:15]=1)(=[O:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C=CNC2=C1
|
Step Two
|
Name
|
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.89 min.
|
|
Duration
|
2.89 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C1=CN(C2=CC(=CC=C12)Cl)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
